molecular formula C16H18FN3O3S B2955091 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034606-29-4

2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2955091
CAS RN: 2034606-29-4
M. Wt: 351.4
InChI Key: ISLIDQWKJGHSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in the synthesis and biological evaluation of selective COX-2 inhibitors. Compounds with similar structures have shown significant in vivo activity in animal models of inflammation, emphasizing the potential of such compounds as new classes of COX-2 inhibitors (Singh et al., 2004).

Antimicrobial and Antitubercular Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Notably, benzene sulfonamide pyrazole oxadiazole derivatives exhibited good antibacterial activity against common pathogens and showed potential as antitubercular agents against Mycobacterium tuberculosis, suggesting their utility in treating bacterial infections and tuberculosis (Shingare et al., 2022).

Fluorinated Heterocyclic Compound Synthesis

The compound's fluorine-bearing analogs have been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block for the creation of fluorinated pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This highlights its role in developing new materials with potential applications in medicinal chemistry and materials science (Shi et al., 1996).

Anti-inflammatory and Antibacterial Agents

Compounds containing the sulfonamido moiety, related to the structure of 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been synthesized and tested for anti-inflammatory and antibacterial activities. These studies indicate the potential of such derivatives as anti-inflammatory and antibacterial agents, offering new avenues for drug development (Azab et al., 2013).

Anticancer Activity

Research on diarylpyrazole derivatives, including structures related to 2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, has shown that these compounds possess anticancer activities. Their ability to inhibit specific cancer cell lines suggests their potential as leads in the development of new anticancer drugs (Patel et al., 2004).

properties

IUPAC Name

2-cyclopropyl-5-(3-fluoro-4-methoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-16-5-4-13(9-14(16)17)24(21,22)19-6-7-20-12(10-19)8-15(18-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLIDQWKJGHSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.